6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
Description
6,8-Di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by bulky tert-butyl substituents at positions 6 and 8 of the chromen-2-one core and a 4-methoxybenzenesulfonyl group at position 2. Coumarins are renowned for their diverse applications in materials science (e.g., nonlinear optics, fluorescence) and pharmacology (e.g., antifungal, antitumor activities) .
Properties
IUPAC Name |
6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCWQFAUVOTACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves several steps. Typically, the synthesis starts with the preparation of the coumarin core, followed by the introduction of tert-butyl groups and the methoxybenzenesulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-cancer, anti-microbial, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural variations, molecular properties, and biological activities of analogous coumarin derivatives:
*Calculated based on molecular formula C₂₄H₃₀O₅S.
Key Insights
Steric and Electronic Effects: The tert-butyl groups in the target compound and its nitro analog () contribute to steric hindrance, which may stabilize crystal structures (e.g., orthorhombic packing in the nitro derivative) and reduce solubility compared to smaller substituents like fluoro or chloro .
Biological Activity :
- Antimycobacterial Activity : Dichloro-triazolyl coumarins (e.g., SVM 8 and 10) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL), outperforming standard drugs like rifampicin . This suggests that halogenation and heterocyclic substituents (e.g., triazoles) enhance antimycobacterial effects.
- Enzyme Inhibition : Methylphenyl-substituted coumarins (e.g., 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one) show significant G6PD inhibition (IC₅₀: 0.305 mM), indicating that hydroxy and methyl groups synergize for enzyme targeting .
Material Science Applications: The nitro-substituted analog’s utility in nonlinear optics and fluorescence highlights the role of electron-deficient groups (e.g., nitro) in modulating optoelectronic properties . The target compound’s sulfonyl group may offer similar advantages.
Biological Activity
6,8-Di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H26O5S
- Molecular Weight : 378.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Antioxidant Activity : The presence of tert-butyl groups enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : The sulfonyl group may contribute to the modulation of inflammatory pathways.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its effectiveness in reducing oxidative stress in vitro, showing a notable decrease in reactive oxygen species (ROS) levels.
| Concentration (µM) | ROS Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory activity. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 300 |
| LPS Only | 2500 | 600 |
| Compound Treatment (50 µM) | 1000 | 200 |
Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values were determined using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
| MCF7 | 40 |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effect of the compound on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound.
- Inflammation Model Study : In vivo experiments using a mouse model of acute inflammation demonstrated that administration of this compound reduced paw edema significantly compared to the control group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
